6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one is a compound belonging to the isoquinoline family, which is a class of nitrogen-containing heterocycles. Isoquinolines are known for their diverse biological activities and potential therapeutic applications. This specific compound is characterized by the presence of two hydroxyl groups at positions 6 and 7 of the isoquinoline ring, contributing to its unique chemical properties and biological activities.
The compound can be synthesized from various precursors that are typically derived from natural sources or through chemical synthesis in the laboratory. Its derivatives have been studied for their potential antimicrobial and pharmacological properties, making them of interest in medicinal chemistry.
6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one can be classified as:
The synthesis of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several synthetic pathways. A common method involves the cyclization of appropriate precursors such as formamidomalonate derivatives or other isoquinoline precursors.
For example, one reported method involves the use of boronic acids and glyoxylic acid in a Petasis reaction to form oxazinone intermediates, which are subsequently cyclized to yield the target isoquinoline derivative .
The molecular structure of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one features:
Key structural data include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into the functional groups present and confirm the structure.
6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating properties of the hydroxyl groups, which can affect its behavior in various chemical environments.
The mechanism of action for compounds like 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one often involves interactions with biological targets:
Studies have shown that similar isoquinoline derivatives exhibit significant activity against various microbial strains and potentially modulate neurotransmitter systems in the brain .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to assess purity and identify degradation products.
6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one has potential applications in:
6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 330847-76-2) was first isolated as a minor alkaloid component from Portulaca oleracea L. (purslane), a plant historically utilized in traditional medicine systems. Initial identification occurred during phytochemical investigations targeting anti-inflammatory constituents, where it was characterized alongside other alkaloids like oleracein E and portulacatone A [2]. The compound's discovery exemplifies the continued relevance of natural product screening in identifying novel heterocyclic frameworks. Early structural elucidation relied on advanced spectroscopic techniques, including UHPLC-ESI-Q-TOF/MS and 2D NMR, confirming its dihydroisoquinolinone core with adjacent phenolic hydroxyl groups [2] [6]. The compound is commercially available under catalog numbers such as ACM330847762, typically supplied as ≥97% pure off-white powder stored at 0–8°C for research use [3] [6].
Table 1: Physicochemical Profile of 6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one
Property | Value | Method/Reference |
---|---|---|
CAS Number | 330847-76-2 | [1] [6] |
Molecular Formula | C₉H₉NO₃ | [1] [3] |
Molecular Weight | 179.18 g/mol | [1] [6] |
Synonyms | Iseluxine, Pericampylinone A | [1] |
Purity (Commercial) | ≥97% (HPLC) | [3] [6] |
Storage Conditions | 0–8°C | [3] |
This compound belongs to the 3,4-dihydroisoquinolin-1-one subclass, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a six-membered lactam ring. Its molecular framework (C₉H₉NO₃) differentiates it from simpler isoquinolines like 6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one (C₉H₉NO₂, MW 163.18) [3] [5] through the presence of ortho-dihydroxy (catechol) substituents at C6 and C7. This catechol motif is a critical pharmacophore, enabling potent antioxidant activity and metal chelation, which influences both its reactivity and biological interactions [2] [7].
Biosynthetically, it derives from tyrosine via dopamine and 4-hydroxyphenylacetaldehyde intermediates, following the classical isoquinoline pathway [7]. The carbonyl group at C1 and the non-aromatized C3-C4 bond contribute to its chemical behavior, enhancing electrophilicity at C1 and enabling transformations like reductions or nucleophilic additions. Its planarity is disrupted compared to fully aromatic isoquinolines, impacting DNA intercalation potential but favoring specific enzyme interactions [4] [8].
Recent studies highlight this dihydroisoquinolinone’s role in combating viral and bacterial pathogens. As a key scaffold in drug discovery, it demonstrates inhibitory activity against influenza virus polymerase acidic (PA) endonuclease. Structural analogs featuring the 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid framework disrupt viral replication by chelating divalent cations (Mg²⁺/Mn²⁺) in the enzyme’s active site [8]. Additionally, derivatives exhibit potential against New Delhi metallo-β-lactamase-1 (NDM-1), a carbapenemase enzyme conferring antibiotic resistance. The catechol moiety binds Zn²⁺ ions within NDM-1’s active site, inhibiting hydrolytic degradation of β-lactam antibiotics [4] [8]. Patent US10570121B2 specifically claims substituted dihydroisoquinolinone derivatives as anticancer and antimicrobial agents, underscoring the scaffold’s versatility [4].
Table 2: Documented Biological Activities of 6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one and Analogues
Biological Target | Activity | Mechanistic Insight | |
---|---|---|---|
Influenza Virus PA Endonuclease | Inhibition of viral replication | Metal chelation in catalytic site | [8] |
NDM-1 Metallo-β-Lactamase | Restoration of β-lactam antibiotic efficacy | Zn²⁺ ion chelation | [4] [8] |
IL-1β in RAW 264.7 Macrophages | Anti-inflammatory effects | Downregulation of pro-inflammatory cytokine | [2] |
Cellular Oxidative Stress | Antioxidant activity | Radical scavenging via catechol redox | [2] [7] |
The compound’s synthetic accessibility enables diversification: Key methods include Pomeranz-Fritsch-Bobbitt cyclization of glycine derivatives with dimethoxybenzaldehydes followed by demethylation, or direct condensation of dopamine derivatives with glyoxalates [8]. These routes support the generation of analogs for structure-activity relationship (SAR) studies, particularly optimizing C1 and N2 modifications for enhanced target affinity against evolving pathogens [4] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: